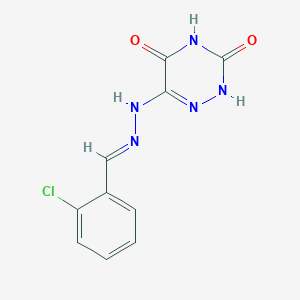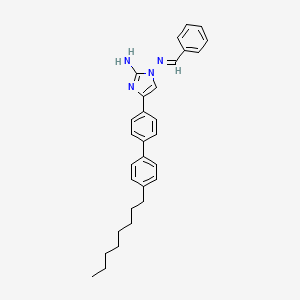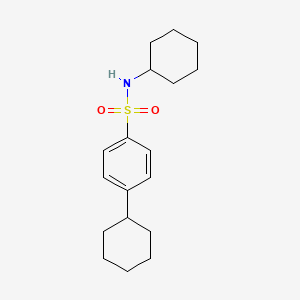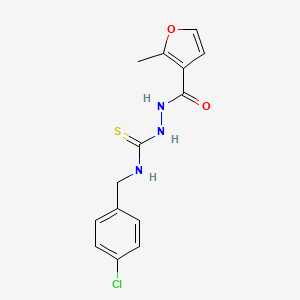
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone, also known as CBT, is a synthetic organic compound that belongs to the class of hydrazones. CBT has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
作用機序
The mechanism of action of 2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. This compound has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thus leading to DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit both biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-induced inflammation models.
実験室実験の利点と制限
One of the major advantages of 2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone is its easy synthesis method, which makes it readily available for laboratory experiments. Furthermore, this compound exhibits significant biological activity at low concentrations, making it a cost-effective compound for research purposes. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has shown promising results in various scientific studies, and there are several future directions for its research. One potential direction is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Furthermore, the synthesis of this compound derivatives with improved solubility and biological activity could lead to the discovery of new therapeutic agents. Another future direction is the investigation of the mechanism of action of this compound, which could provide insights into its biological activity and aid in the development of new drugs.
In conclusion, this compound is a synthetic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its easy synthesis method, significant biological activity, and potential therapeutic applications make it a promising compound for future research.
合成法
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone can be synthesized by the reaction of 2-chlorobenzaldehyde and 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine in the presence of hydrazine hydrate. The reaction takes place under reflux conditions in ethanol and yields this compound as a white crystalline solid with a melting point of 228-230°C.
科学的研究の応用
2-chlorobenzaldehyde (3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)hydrazone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to possess antimicrobial activity against gram-positive and gram-negative bacteria, including antibiotic-resistant strains. Furthermore, this compound has been reported to exhibit antioxidant and anti-inflammatory activities, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
6-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-2H-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN5O2/c11-7-4-2-1-3-6(7)5-12-14-8-9(17)13-10(18)16-15-8/h1-5H,(H,14,15)(H2,13,16,17,18)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIXWPVRNOHHQG-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC2=NNC(=O)NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)


![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)


![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)

![1-[4-(dimethylamino)phenyl]-5-(4-methoxyphenyl)-1,4-pentadien-3-one](/img/structure/B5862919.png)
![N-{5-[(4-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5862931.png)
![5-(4-ethylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5862934.png)